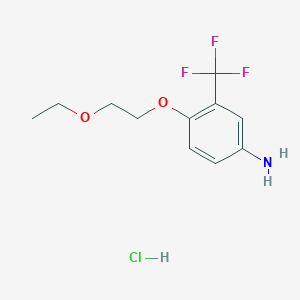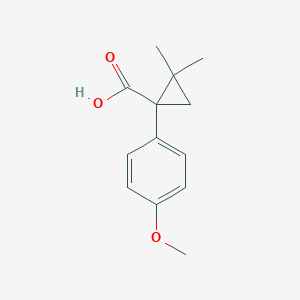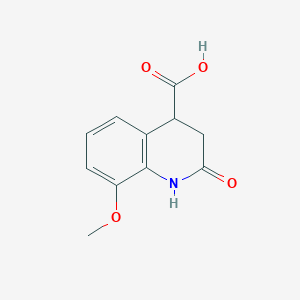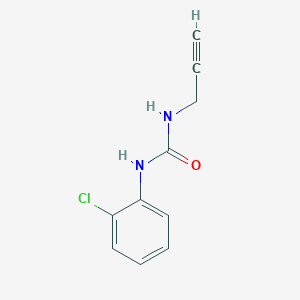
2-tert-butyl-6-méthyl-1H-indole
Vue d'ensemble
Description
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical And Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris le 2-tert-butyl-6-méthyl-1H-indole, ont été étudiés pour leur potentiel dans le traitement de divers types de cancer. Ils peuvent interférer avec la prolifération des cellules cancéreuses et induire l'apoptose, qui est la mort cellulaire programmée essentielle pour arrêter la croissance du cancer .
Activité antimicrobienne
Ces composés se sont révélés prometteurs en tant qu'agents antimicrobiens. Leur structure leur permet d'interagir avec les membranes cellulaires microbiennes ou d'interférer avec des processus biologiques essentiels à l'intérieur des microbes, offrant une voie pour développer de nouveaux antibiotiques .
Traitement des troubles
Les dérivés de l'indole sont étudiés pour leur potentiel thérapeutique dans le traitement de différents types de troubles du corps humain. Cela comprend les troubles neurologiques où une modulation des systèmes de neurotransmetteurs est nécessaire .
Agents antiviraux
Certains dérivés de l'indole ont démontré des activités antivirales. Ils peuvent inhiber la réplication des virus en ciblant des protéines spécifiques impliquées dans le cycle de vie viral, ce qui en fait des candidats pour le développement de médicaments antiviraux .
Propriétés anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'indole sont d'un intérêt significatif. Ils peuvent moduler la réponse inflammatoire de l'organisme, ce qui est bénéfique dans des affections comme l'arthrite et d'autres maladies inflammatoires .
Effets antioxydants
Ces composés peuvent agir comme des antioxydants, neutralisant les radicaux libres qui causent le stress oxydatif, qui est lié au vieillissement et à diverses maladies, y compris les troubles neurodégénératifs .
Activité antidiabétique
La recherche a indiqué que les dérivés de l'indole pourraient jouer un rôle dans la gestion du diabète en influençant la sécrétion d'insuline ou la sensibilité à l'insuline, qui sont essentielles à la régulation de la glycémie .
Potentiel antimalarique
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antimalariques. Ils peuvent perturber le cycle de vie du parasite du paludisme, offrant une voie pour de nouvelles thérapies dans la lutte contre le paludisme .
Safety and Hazards
Mécanisme D'action
Target of Action
2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-tert-butyl-6-Methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 2-tert-butyl-6-Methyl-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, 2-tert-butyl-6-Methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-tert-butyl-6-Methyl-1H-indole exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in gene expression. Additionally, 2-tert-butyl-6-Methyl-1H-indole may influence the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 2-tert-butyl-6-Methyl-1H-indole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-tert-butyl-6-Methyl-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-tert-butyl-6-Methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have reported threshold effects, where the biological activity of 2-tert-butyl-6-Methyl-1H-indole increases with increasing dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-tert-butyl-6-Methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, 2-tert-butyl-6-Methyl-1H-indole may affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 2-tert-butyl-6-Methyl-1H-indole within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-tert-butyl-6-Methyl-1H-indole within different cellular compartments can influence its activity and function. For example, indole derivatives have been reported to accumulate in the nucleus, where they can modulate gene expression and affect cellular processes.
Subcellular Localization
The subcellular localization of 2-tert-butyl-6-Methyl-1H-indole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the subcellular localization of 2-tert-butyl-6-Methyl-1H-indole can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
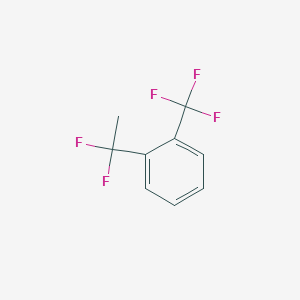
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
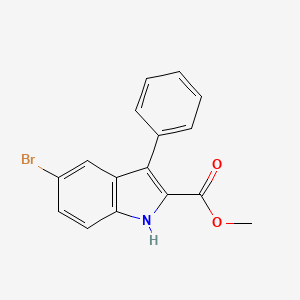

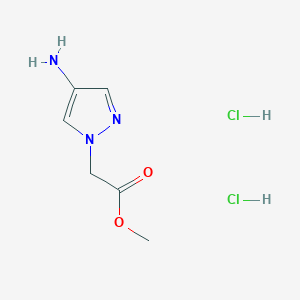
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
